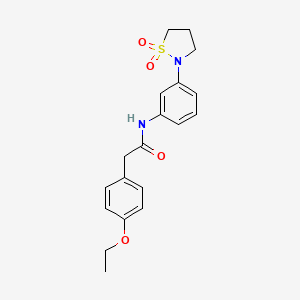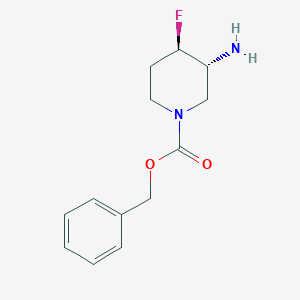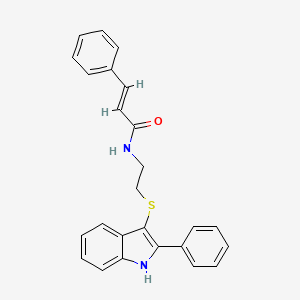![molecular formula C17H17ClN4O B2543554 9-(2-氯苯基)-6,6-二甲基-5,6,7,9-四氢-[1,2,4]三唑并[5,1-b]喹唑啉-8(4H)-酮 CAS No. 459422-09-4](/img/structure/B2543554.png)
9-(2-氯苯基)-6,6-二甲基-5,6,7,9-四氢-[1,2,4]三唑并[5,1-b]喹唑啉-8(4H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C17H17ClN4O and its molecular weight is 328.8. The purity is usually 95%.
BenchChem offers high-quality 9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
新型化合物合成
该化合物已用于合成通过酰胺键连接到脂肪族或芳香族间隔基的新型双稠合喹唑啉-8(4H)-酮 . 该过程是通过双(醛)与二甲酮和3-氨基-1,2,4-三唑在常规加热和微波辐射条件下的三组分反应实现的 .
抗癌活性
包括该化合物在内的喹唑啉衍生物已因其潜在的抗癌活性而被研究 . 在一项研究中,设计、合成并研究了十六种三唑并喹唑啉衍生物,以评估它们对四种人类癌细胞系的抗癌活性 .
抗菌活性
该化合物已显示出作为抗菌剂的潜力 . 在一项研究中,该化合物的几种衍生物表现出抗菌和/或抗真菌活性 .
用于检测Fe3+离子的荧光探针
一种新型的三唑并喹唑啉衍生物已被用作荧光探针,用于高选择性检测Fe3+离子 .
含能材料
PCAF抑制剂
三唑并喹唑啉衍生物已被开发为新型的PCAF抑制剂,具有潜在的抗癌活性 . PCAF(P300/CBP相关因子)是一种组蛋白乙酰转移酶,在细胞周期调控、细胞增殖和凋亡中起关键作用,使其成为癌症治疗的潜在靶点 .
DNA嵌入活性
鉴于其作为抗癌剂的DNA嵌入活性,设计、合成并评估了17种新型的[1,2,4]三唑并[4,3-a]喹喔啉衍生物,以评估它们对HepG2、HCT-116和MCF-7细胞的活性 .
生物等排体引导方法
属性
IUPAC Name |
9-(2-chlorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c1-17(2)7-12-14(13(23)8-17)15(10-5-3-4-6-11(10)18)22-16(21-12)19-9-20-22/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCCMTSEFZVAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4Cl)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate](/img/structure/B2543472.png)

![2-Chloro-1-(3-cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propan-1-one](/img/structure/B2543474.png)

![2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2543476.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B2543477.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide](/img/structure/B2543484.png)

![3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2543486.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2543487.png)
![13-(2-methylpropyl)-8-(4-propan-2-ylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2543488.png)
![1-[5-(Trifluoromethyl)-2-thienyl]ethylamine](/img/structure/B2543490.png)
![5-Chloro-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine](/img/structure/B2543492.png)
